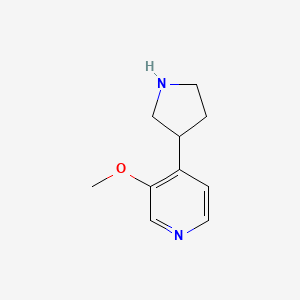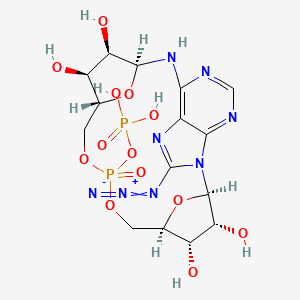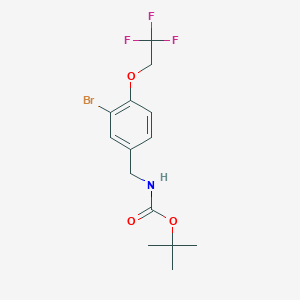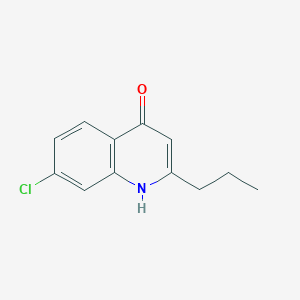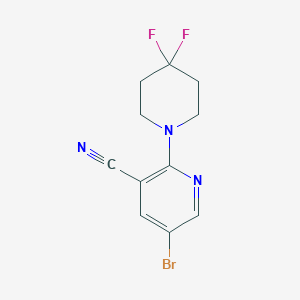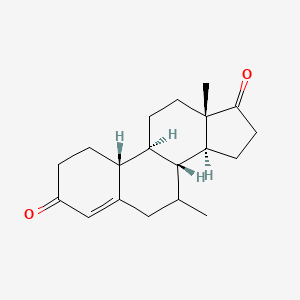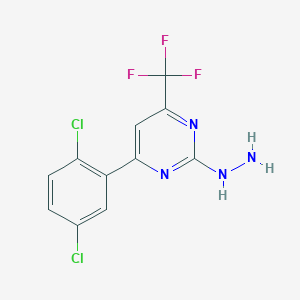
5-Bromo-3-ethoxy-2-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-ethoxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, ethoxy, and iodine substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-iodopyridine typically involves halogenation reactions. One common method is the bromination of 3-ethoxy-2-iodopyridine using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The iodination step can be achieved using iodine and a suitable oxidizing agent like sodium periodate .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions and waste. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-ethoxy-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or organozinc reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-3-ethoxy-2-iodopyridine .
Aplicaciones Científicas De Investigación
5-Bromo-3-ethoxy-2-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-ethoxy-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. The ethoxy group may influence the compound’s solubility and pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-ethoxy-3-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-5-iodopyridine: Another closely related compound with distinct reactivity due to the different positions of the substituents.
Uniqueness
5-Bromo-3-ethoxy-2-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, ethoxy, and iodine groups allows for versatile functionalization and application in various fields, making it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H7BrINO |
|---|---|
Peso molecular |
327.94 g/mol |
Nombre IUPAC |
5-bromo-3-ethoxy-2-iodopyridine |
InChI |
InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |
Clave InChI |
VWGKVTNZWUWZKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC(=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


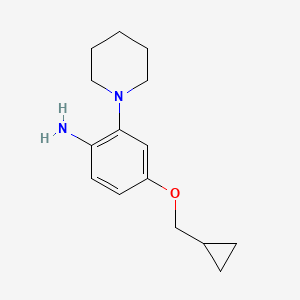
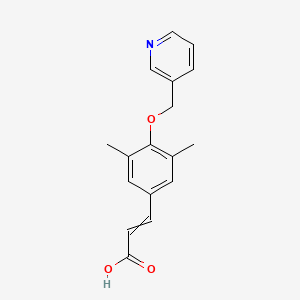
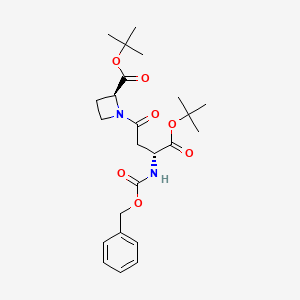
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)

